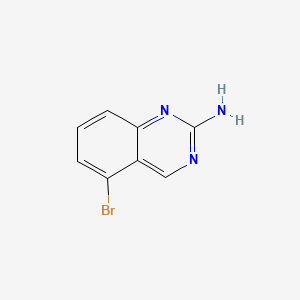

5-Bromoquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCQMFNVELGDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697183 | |

| Record name | 5-Bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181871-83-0 | |

| Record name | 5-Bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoquinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoquinazolin-2-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 5-Bromoquinazolin-2-amine. The information is curated for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of the quinazoline scaffold, a heterocyclic aromatic compound that forms the core of many biologically active molecules. The presence of the bromine atom and the amino group at specific positions significantly influences its chemical reactivity and potential pharmacological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 181871-83-0 | Chemical Abstracts Service |

| Molecular Formula | C₈H₆BrN₃ | - |

| Molecular Weight | 224.06 g/mol | - |

| Predicted Boiling Point | 425.3 ± 37.0 °C at 760 mmHg | Prediction |

| Predicted Density | 1.7 ± 0.1 g/cm³ | Prediction |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Chemical Structure

The structure of this compound features a pyrimidine ring fused to a benzene ring, with a bromine atom substituted at the 5th position and an amine group at the 2nd position.

Structure:

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Features |

| ¹H NMR | Aromatic protons on the quinazoline ring are expected to appear as multiplets in the range of δ 7.0-8.5 ppm. The protons of the amino group (-NH₂) will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons of the quinazoline ring are expected in the δ 110-160 ppm region. The carbon bearing the amino group (C2) and the carbon bearing the bromine atom (C5) will show characteristic shifts influenced by these substituents. |

| IR Spectroscopy | - N-H stretch: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[1][2] - C=N stretch: A peak around 1620-1680 cm⁻¹ corresponding to the quinazoline ring system. - C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 223 and [M+2]⁺ at m/z 225 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation may involve the loss of HCN or other small neutral molecules from the quinazoline ring.[3][4] |

Experimental Protocols: Synthesis of 2-Aminoquinazolines

While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a general and widely applicable method involves the cyclization of an appropriately substituted 2-aminobenzonitrile. The following is a plausible experimental protocol adapted from known syntheses of 2-aminoquinazoline derivatives.[5][6]

Proposed Synthesis of this compound from 2-Amino-6-bromobenzonitrile

This synthesis involves the reaction of 2-amino-6-bromobenzonitrile with a source of the C2-N unit, such as cyanamide, in the presence of a catalyst.

Workflow Diagram:

Caption: A logical workflow for the proposed synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-bromobenzonitrile (1.0 eq), cyanamide (1.2 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Extraction and Washing: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] Many quinazoline-based drugs function as inhibitors of key signaling enzymes, particularly tyrosine kinases involved in cell proliferation and angiogenesis.

Given its structural similarity to known kinase inhibitors, this compound is a candidate for investigation as an inhibitor of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11][12][13] Inhibition of these pathways can disrupt tumor growth and vascularization.

EGFR and VEGFR-2 Signaling Pathways:

The following diagram illustrates the simplified signaling cascades of EGFR and VEGFR-2 and the potential point of inhibition by a quinazoline-based inhibitor.

Caption: Potential inhibition of EGFR and VEGFR-2 signaling by this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate its biological activity and therapeutic potential.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mediresonline.org [mediresonline.org]

- 8. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 11. benthamdirect.com [benthamdirect.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 5-Bromoquinazolin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has long been a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous halogenated derivatives, the 5-bromoquinazolin-2-amine core is emerging as a promising platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of the this compound Scaffold

The synthetic routes to this compound derivatives often commence with commercially available and structurally related precursors. A common strategy involves the initial synthesis of a 6-bromo-quinazolinone intermediate from 5-bromoanthranilic acid. This intermediate can then be chemically modified to introduce the desired 2-amino functionality and subsequent derivatization at this position.

A representative synthetic workflow is depicted below:

5-Bromoquinazolin-2-amine: A Versatile Scaffold for Medicinal Chemistry

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, is present in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3][4][5] Among the various substituted quinazolines, 5-Bromoquinazolin-2-amine emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of a reactive bromine atom and an amino group allows for extensive functionalization, enabling the exploration of vast chemical space in drug discovery programs.

This technical guide provides an in-depth overview of this compound, covering its synthesis, reactivity, and application as a precursor for developing potent and selective bioactive molecules.

Synthesis and Reactivity

The synthesis of the 2-aminoquinazoline scaffold can be achieved through several established routes, often starting from readily available 2-aminobenzonitriles or anthranilic acid derivatives.[1][4] A common strategy involves the cyclization of a 2-aminobenzonitrile precursor with a source of carbon and nitrogen, such as cyanamide or guanidine, to form the 2-amino-pyrimidine ring.

A logical synthetic workflow for obtaining this compound and its subsequent derivatization is outlined below.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 5. researchgate.net [researchgate.net]

The 2-Aminoquinazoline Scaffold: A Technical Guide to the Therapeutic Targeting of the A2A Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of compounds based on the 2-aminoquinazoline scaffold, with a specific focus on derivatives of 5-Bromoquinazolin-2-amine. The primary therapeutic target identified for this chemical class is the A2A adenosine receptor (A2AR), a G-protein coupled receptor implicated in a range of physiological and pathological processes, including neurodegenerative diseases and cancer.[1][2][3] Additionally, the broader quinazoline framework is a well-established pharmacophore in the development of kinase inhibitors, suggesting a wider therapeutic potential for derivatives of this compound.

Core Therapeutic Target: A2A Adenosine Receptor

The adenosine A2A receptor has emerged as a significant therapeutic target, and the 2-aminoquinazoline scaffold has been highlighted as a promising foundation for the design of novel A2AR antagonists.[1][2] Notably, a close derivative of the core compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, has been identified as a potent A2AR antagonist.[1][2]

Quantitative Data on 2-Aminoquinazoline Derivatives

The following table summarizes the in vitro pharmacological data for several 2-aminoquinazoline derivatives at the human A2A adenosine receptor. This data provides a quantitative basis for the therapeutic potential of this compound class.

| Compound | Target | Assay Type | Parameter | Value |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | human A2A Receptor | Binding Assay | Ki | 20 nM |

| Compound 5m | human A2A Receptor | Binding Assay | Ki | 5 nM |

| Compound 5m | human A2A Receptor | cAMP Functional Assay | IC50 | 6 µM |

| Compound 9x | human A2A Receptor | Binding Assay | Ki | 21 nM |

| Compound 9x | human A2A Receptor | cAMP Functional Assay | IC50 | 9 µM |

| Compound 10d | human A2A Receptor | Binding Assay | Ki | 15 nM |

| Compound 10d | human A2A Receptor | cAMP Functional Assay | IC50 | 5 µM |

Data sourced from a study on novel quinazoline derivatives as A2A adenosine receptor antagonists.[1][2]

Potential for Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[4][5][6] While specific data for this compound is not available, its structural similarity to known kinase inhibitors suggests that its derivatives could be developed to target various kinases. Kinases are crucial in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] The 4-anilino-quin(az)oline scaffold, for instance, has been shown to modulate the activity of a range of kinases, including epidermal growth factor receptor (EGFR).[4] This suggests that derivatives of this compound could be explored for their potential as inhibitors of therapeutically relevant kinases such as FLT3 and Aurora kinases.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are protocols for assays relevant to the identified therapeutic targets.

A2A Adenosine Receptor Radioligand Binding Assay

This assay is designed to determine the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK-293 cell membranes stably expressing the human A2A receptor.[9]

-

Radioligand: [³H]-ZM 241385 or [³H]CGS21680.[10]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.[10]

-

Non-specific binding control: 10 µM ZM 241385 or 10 µM NECA.[10]

-

96-well plates.

-

Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine.[10]

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add 50 µL of assay buffer or the competing unlabeled ligand at various concentrations.

-

Add 25 µL of the radioligand solution.

-

Add 25 µL of the diluted A2A receptor membrane preparation.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[11]

-

Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.[10]

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[12]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[10]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competing ligand concentration and fit the data using a non-linear regression model to determine the IC50 value.[10]

A2A Adenosine Receptor Functional cAMP Assay

This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of the A2A receptor.[13]

Materials:

-

HEK-293 cells stably expressing the human A2A receptor.

-

A2A receptor agonist (e.g., CGS-21680).

-

Test compound (e.g., a this compound derivative).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[14]

Procedure:

-

Cell Plating: Seed the A2A receptor-expressing cells in a 96-well plate and culture overnight.

-

Compound Addition: On the day of the assay, replace the culture medium with stimulation buffer containing various concentrations of the test compound.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[15]

-

Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist to the wells.[15]

-

Incubation: Incubate for a specified time (e.g., 15-60 minutes) at 37°C to allow for cAMP production.[15]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[15]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production, using non-linear regression.[15]

FLT3 Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Fms-like tyrosine kinase 3 (FLT3).

Materials:

-

Recombinant FLT3 enzyme.

-

Kinase substrate (e.g., a tyrosine-containing peptide).

-

ATP.

-

Kinase reaction buffer.

-

Test compound.

-

ADP-Glo™ Kinase Assay kit (or similar).

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the FLT3 enzyme.

-

Initiate Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent followed by a kinase detection reagent.[16]

-

Luminescence Reading: Record the luminescence signal using a plate reader. The signal positively correlates with kinase activity.[16]

-

Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brimr.org [brimr.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. innoprot.com [innoprot.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the 5-Bromoquinazolin-2-amine Scaffold in Novel Drug Design

This guide provides a comprehensive technical overview of the this compound scaffold, a heterocyclic nucleus with significant potential in modern medicinal chemistry. We will explore its synthesis, pharmacological applications with a focus on anticancer activity, and the underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.

Introduction: The Quinazoline Privileged Scaffold

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] This versatile nitrogen-containing heterocycle is a key structural component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Afatinib, have received FDA approval for cancer therapy, primarily functioning as kinase inhibitors.[3][4]

The this compound scaffold is a specific derivative that offers unique advantages for drug design. The bromine atom at the C5 position can serve as a handle for further molecular elaboration through cross-coupling reactions and can influence the molecule's pharmacokinetic profile. The 2-amino group provides a critical hydrogen bonding moiety that is often essential for anchoring the molecule within the active site of target proteins.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically starts from a correspondingly substituted anthranilic acid derivative, such as 2-amino-6-bromobenzoic acid or, more commonly, 2-amino-6-bromobenzonitrile.[5][6][7] A general and efficient approach involves the cyclization of 2-amino-6-bromobenzonitrile with a reagent like cyanamide or guanidine, which provides the C2-amino group to complete the pyrimidine ring of the quinazoline system.

General Synthetic Pathway

The following diagram illustrates a plausible synthetic route to a this compound derivative.

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from 2-amino-6-bromobenzonitrile.

Materials:

-

2-Amino-6-bromobenzonitrile

-

Guanidine carbonate

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

-

Heating mantle and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-amino-6-bromobenzonitrile (1.0 mmol, 1 equiv.) in N-Methyl-2-pyrrolidone (5 mL), add diguanidinium carbonate (1.5 mmol, 1.5 equiv.).[7]

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Pharmacological Applications: Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore for the development of anticancer agents, particularly as inhibitors of protein kinases.[3][8][9] Derivatives of this compound are being explored for their potential to target key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a common feature of many cancers. Quinazoline-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[2] This blockade of signal transduction can halt cell proliferation and induce apoptosis in cancer cells.

A primary target for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][10]

Target: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Caption: EGFR signaling pathway and inhibition by quinazolines.

Structure-Activity Relationship (SAR)

For 4-anilinoquinazoline-based EGFR inhibitors, key SAR insights include:

-

Quinazoline Core: The nitrogen atoms (N1 and N3) are crucial for binding to the hinge region of the kinase domain.

-

Anilino Moiety: Substitutions on the aniline ring, particularly with small, lipophilic, electron-withdrawing groups like bromine or chlorine at the meta-position, significantly enhance potency.

-

C6 and C7 Positions: Substitution with small, electron-donating groups like methoxy often improves activity.

While the this compound scaffold differs at the C2/C4 positions, the principles of substitution on the quinazoline ring remain relevant for optimizing kinase inhibitory activity.

Quantitative Data Presentation

The following tables summarize the in vitro biological activity of various bromo-substituted quinazoline and related derivatives against different cancer cell lines and kinase targets. This data provides a comparative benchmark for the potency of these compounds.

Table 1: Cytotoxic Activity (IC₅₀, µM) of Bromo-Substituted Quinazoline Derivatives against Human Cancer Cell Lines

| Compound ID | Scaffold Type | Substitution | MCF-7 (Breast) | SW480 (Colon) | A431 (Skin) | A549 (Lung) | HUVEC (Endothelial) | HepG2 (Liver) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 8a | 6-Bromo-quinazolin-4(3H)-one | 2-(butylthio)-3-phenyl | 15.85 ± 3.32 | 17.85 ± 0.92 | - | - | - | - | [11] |

| 6c | 4-Stilbenylamino-quinazoline | 7-methoxy-6-(morpholinopropoxy) | - | - | >10.0 | >10.0 | - | - | [12] |

| 6i | 4-Stilbenylamino-quinazoline | 7-methoxy-6-(morpholinopropoxy) | - | - | ~2.0 | ~2.0 | - | - | [12] |

| 7o | 5-Anilino-quinazoline | 8-nitro-arylamide | - | - | - | - | 0.58 | 0.23 | [13] |

| Erlotinib | 4-Anilinoquinazoline | - | >30 | >30 | - | - | - | - | [11] |

| Gefitinib | 4-Anilinoquinazoline | - | - | - | >10.0 | >10.0 | - | - |[12] |

Table 2: Kinase Inhibitory Activity (IC₅₀, nM) of Quinazoline-Based Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Afatinib | EGFR (L858R/T790M) | 0.5 | [3] |

| Gefitinib | EGFR | 2-37 | [3] |

| Lapatinib | EGFR/HER2 | 9.8 / 12 | [3] |

| Compound 1 | BTK | 0.82 | [14] |

| Compound 5 | BTK | 20 | [14] |

| Branebrutinib | BTK | 0.1 | [14] |

| Compound 7o | VEGFR-2 | 19 |[13] |

Experimental Protocols: Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.[15]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Drug Discovery and Development Workflow

The development of a novel drug candidate from a scaffold like this compound follows a structured workflow, from initial design to preclinical evaluation.

Caption: A typical workflow for drug discovery.

Conclusion

The this compound scaffold represents a highly promising platform for the design of novel therapeutic agents, particularly in the field of oncology. Its synthetic tractability, coupled with the proven efficacy of the broader quinazoline class as kinase inhibitors, makes it an attractive starting point for drug discovery campaigns. The strategic placement of the bromo and amino functional groups provides ample opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this valuable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brimr.org [brimr.org]

- 5. Synthesis routes of 2-Amino-6-bromobenzoic acid [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. scielo.br [scielo.br]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of arylamide-5-anilinoquinazoline-8-nitro derivatives as VEGFR-2 kinase inhibitors: Synthesis, in vitro biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. researchhub.com [researchhub.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery and History of 5-Bromoquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromoquinazolin-2-amine, a key heterocyclic scaffold in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in historical literature, its synthesis is logically derived from established chemical principles for forming the 2-aminoquinazoline core. This document outlines the most probable historical synthesis, details relevant experimental protocols, and presents physicochemical and biological data, often utilizing closely related analogs for comparative analysis due to a scarcity of public data on the title compound itself. The guide explores the compound's significance as a foundational structure in the development of targeted therapeutics, particularly kinase inhibitors, and includes detailed diagrams to illustrate synthetic pathways and its role as a pharmacophore.

Discovery and Historical Synthesis

The precise first synthesis of this compound is not well-documented in seminal historical literature. However, its structural motif is a classic example of the 2-aminoquinazoline scaffold, the synthesis of which has been established through several reliable methods. The most chemically sound and historically relevant approach involves the cyclization of a substituted 2-aminobenzonitrile with a source of guanidine.

Historically, the construction of the quinazoline ring system from anthranilic acid derivatives has been a fundamental strategy in heterocyclic chemistry. A plausible and widely accepted pathway for the synthesis of this compound involves the reaction of 2-amino-6-bromobenzonitrile with guanidine . This method provides a direct and efficient route to the desired 2-aminoquinazoline core.

The general mechanism involves the nucleophilic attack of guanidine on the nitrile carbon of 2-amino-6-bromobenzonitrile, followed by an intramolecular cyclization and subsequent aromatization to yield the stable this compound. This reaction is a variation of the well-established Pinner reaction for amidine synthesis, leading to a heterocyclic ring system.

Physicochemical Properties

Specific experimental data for this compound is sparse in publicly accessible databases. Therefore, this section presents a combination of predicted data and experimental data from its close structural isomers to provide a valuable comparative reference for researchers.

| Property | Value | Data Type | Reference / Note |

| Molecular Formula | C₈H₆BrN₃ | --- | --- |

| Molecular Weight | 224.06 g/mol | --- | --- |

| CAS Number | 181871-83-0 | --- | BLD Pharm |

| Appearance | Solid | Predicted | Based on related compounds |

| Melting Point | 133-138 °C (for 2-Amino-5-bromopyridine) | Experimental (Analog) | For comparative purposes[1] |

| Boiling Point | No data available | --- | --- |

| Solubility | Soluble in Methanol, Chloroform | Predicted | Based on related compounds[1] |

| pKa | No data available | --- | --- |

| LogP | 2.5795 (for 5-Bromoquinolin-2-amine) | Computational (Analog) | For comparative purposes[2] |

Key Synthetic Methodology

The primary route for synthesizing this compound is the condensation reaction between 2-amino-6-bromobenzonitrile and a guanidine salt.

General Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of 2-aminoquinazolines from 2-aminobenzonitriles and guanidine.

Materials:

-

2-amino-6-bromobenzonitrile

-

Guanidine hydrochloride or Guanidine carbonate

-

A suitable base (e.g., Sodium ethoxide, Potassium carbonate)

-

A high-boiling point solvent (e.g., Ethanol, 2-Ethoxyethanol, DMF)

Procedure:

-

A mixture of 2-amino-6-bromobenzonitrile (1.0 eq), guanidine hydrochloride (1.5-2.0 eq), and a base (e.g., sodium ethoxide, 2.0 eq) is prepared in a suitable solvent such as absolute ethanol.

-

The reaction mixture is heated to reflux (typically 80-120 °C) for a period of 4 to 24 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is treated with water, and the crude product precipitates.

-

The solid is collected by filtration, washed with water, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

Applications in Medicinal Chemistry

The 2-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a variety of biological targets. The introduction of a bromine atom at the 5-position provides a strategic handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries.

Role as a Kinase Inhibitor Scaffold

Quinazoline derivatives are famously successful as kinase inhibitors in oncology. The 2-aminoquinazoline core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This compound serves as a foundational building block for more complex and potent kinase inhibitors.

| Compound Class/Derivative | Target Kinase(s) | Reported IC₅₀ Values (nM) | Reference / Note |

| 4-Anilinoquinazoline Derivatives | EGFR, Lck | Varies (low nM to µM) | A well-established class of kinase inhibitors[3] |

| Substituted 2,4-diaminoquinazolines | Multiple | Varies | Investigated as antitumor and anti-tubercular agents[4][5] |

| GRK6 Inhibitor (Analogue 18) | GRK6 | 6 nM | Developed from a 4-aminoquinazoline scaffold for Multiple Myeloma[4] |

Logical Relationship Diagram

Conclusion

This compound represents a historically significant and synthetically accessible chemical entity. While its own discovery is intertwined with the broader development of quinazoline chemistry rather than a singular event, its importance is clear. It serves as a versatile and valuable building block for the synthesis of complex molecules with significant therapeutic potential, particularly in the realm of kinase inhibition for cancer therapy. The synthetic routes are robust, and the strategic placement of the bromine atom allows for extensive derivatization, making it a compound of continuing interest for researchers in drug discovery and development. Future research will likely continue to leverage this scaffold to create novel therapeutics with high potency and selectivity.

References

- 1. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

Spectroscopic Profile of 5-Bromoquinazolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromoquinazolin-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document outlines the anticipated spectral characteristics based on the analysis of its structural features and general principles of spectroscopy. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | m | 3H | Ar-H |

| ~6.5 - 7.0 | br s | 2H | -NH₂ |

| ~9.0 - 9.5 | s | 1H | N=CH-N |

Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. The chemical shifts of the amine protons are highly dependent on the solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C2 |

| ~150 - 155 | C4 |

| ~145 - 150 | C8a |

| ~120 - 140 | C5, C6, C7, C8 |

| ~110 - 120 | C4a |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3200 - 3000 | Medium | Aromatic C-H stretch |

| ~1650 | Strong | N-H bend (scissoring) |

| ~1620 | Strong | C=N stretch |

| ~1580, ~1480 | Medium to Strong | Aromatic C=C stretch |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

| ~1100 | Medium | C-Br stretch |

| 910 - 665 | Broad | N-H wag |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 223/225 | High | [M]⁺˙ (Molecular ion peak with bromine isotope pattern) |

| 196/198 | Moderate | [M - HCN]⁺˙ |

| 144 | Moderate | [M - Br]⁺ |

| 117 | Moderate | [M - Br - HCN]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

The solvent signal is used as the internal reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Perform a background scan of the empty accessory (ATR) or a pure KBr pellet before scanning the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

EI-MS: Introduce the sample via a direct insertion probe. The electron energy is typically set to 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

5-Bromoquinazolin-2-amine mechanism of action studies

An In-Depth Technical Guide on the Putative Mechanism of Action of 5-Bromoquinazolin-2-amine

Disclaimer: Direct mechanism of action studies for this compound are not extensively available in publicly accessible literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related quinazoline and quinoline derivatives. The information herein is intended to provide a foundational framework for researchers and drug development professionals investigating this specific compound.

Executive Summary

This compound belongs to the quinazoline class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1] Analysis of structurally similar compounds suggests that this compound likely exerts its biological effects through the inhibition of protein kinases and/or modulation of inflammatory signaling pathways such as NF-κB. Numerous quinazoline derivatives have been identified as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][3][4][5] Furthermore, certain quinazoline analogues have demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[6] This guide will explore these potential mechanisms, presenting quantitative data from related compounds, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Hypothesized Mechanisms of Action

Protein Kinase Inhibition

The quinazoline scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibition.[3] The nitrogen atoms at positions 1 and 3 of the quinazoline ring can form hydrogen bonds with the amino acid residues in the hinge region of the kinase ATP-binding pocket, a characteristic feature of many kinase inhibitors.[2] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases.

-

Tyrosine Kinase Inhibition: Many anilinoquinazolines, which share a core structure with this compound, are potent inhibitors of tyrosine kinases such as the Src family kinases (SFKs) and Abl kinase.[5] These kinases are crucial in cell proliferation, differentiation, and survival, and their aberrant activity is a hallmark of many cancers.

-

Serine/Threonine Kinase Inhibition: Quinazoline-based compounds have also been developed as inhibitors of serine/threonine kinases like Aurora kinases (AURKA/B), which play essential roles in cell cycle regulation.[2]

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival.[6] Some fluorine-substituted benzo[h]quinazolin-2-amine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting this pathway.[6] They achieve this by reducing the phosphorylation of IκBα and the p65 subunit of NF-κB, which are key steps in the activation of the pathway.[6] Given the structural similarity, this compound may possess similar anti-inflammatory properties.

Quantitative Data from Structurally Related Compounds

The following tables summarize the inhibitory activities of various quinazoline derivatives against different protein kinases. This data provides a reference for the potential potency of this compound.

Table 1: Inhibitory Activity of Quinazoline-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 / EC50 | Cell Line | Reference |

| BPR1K871 | FLT3 | ~5 nM (EC50) | MOLM-13, MV4-11 | [2] |

| BPR1K871 | AURKA | Data not specified | - | [2] |

| BPR1K871 | AURKB | Data not specified | - | [2] |

| Compound 6c (Quinazoline–Isatin Hybrid) | CDK2 | 0.183 ± 0.01 µM (IC50) | - | [4] |

| Compound 6c (Quinazoline–Isatin Hybrid) | EGFR | 0.083 ± 0.005 µM (IC50) | - | [4] |

| Compound 6c (Quinazoline–Isatin Hybrid) | VEGFR-2 | 0.076 ± 0.004 µM (IC50) | - | [4] |

| Compound 6c (Quinazoline–Isatin Hybrid) | HER2 | 0.138 ± 0.07 µM (IC50) | - | [4] |

| AZD0530 | c-Src | Low nanomolar (IC50) | - | [5] |

| AZD0530 | Abl | Low nanomolar (IC50) | - | [5] |

Table 2: Anti-proliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | Activity | Reference |

| BPR1K871 | MOLM-13 | EC50 ~ 5 nM | [2] |

| BPR1K871 | MV4-11 | EC50 ~ 5 nM | [2] |

| Compound 6c (Quinazoline–Isatin Hybrid) | HepG2 | Potent Cytotoxicity | [4] |

| Compound 6c (Quinazoline–Isatin Hybrid) | MCF-7 | Potent Cytotoxicity | [4] |

| Compound 6c (Quinazoline–Isatin Hybrid) | MDA-MB-231 | Potent Cytotoxicity | [4] |

| Compound 6c (Quinazoline–Isatin Hybrid) | HeLa | Potent Cytotoxicity | [4] |

Detailed Experimental Protocols

The following are representative protocols for assessing the potential mechanisms of action of this compound, based on methodologies used for similar compounds.

In Vitro Kinase Inhibition Assay

This protocol is adapted from studies on multi-kinase inhibitors.[4]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.

-

Materials:

-

Recombinant human kinase enzyme (e.g., CDK2, EGFR, VEGFR-2, HER2).

-

Substrate peptide specific to the kinase.

-

ATP (Adenosine triphosphate).

-

Test compound (this compound) dissolved in DMSO at various concentrations.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well plates.

-

-

Procedure:

-

Add kinase assay buffer to the wells of a 384-well plate.

-

Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for NF-κB Pathway Activation

This protocol is based on the methodology used to study fluorine-substituted benzo[h]quinazolin-2-amine derivatives.[6]

-

Objective: To assess the effect of the test compound on the phosphorylation of key proteins in the NF-κB signaling pathway (e.g., IκBα and p65).

-

Materials:

-

Cell line (e.g., RAW 264.7 macrophages).

-

Cell culture medium and supplements.

-

LPS (Lipopolysaccharide) to stimulate the NF-κB pathway.

-

Test compound (this compound).

-

Lysis buffer.

-

Primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence detection reagent.

-

-

Procedure:

-

Culture the cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes) to activate the NF-κB pathway.

-

Wash the cells with cold PBS and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Visualizations of Hypothesized Signaling Pathways

The following diagrams illustrate the potential signaling pathways targeted by this compound.

Caption: Putative mechanism of protein kinase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromoquinazolin-2-amine from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 5-Bromoquinazolin-2-amine, a valuable building block in medicinal chemistry and drug discovery, starting from commercially available anthranilic acid. The synthetic route involves an initial bromination of anthranilic acid to yield 5-bromoanthranilic acid, followed by a cyclization reaction with cyanamide to construct the final quinazoline ring system. This application note includes comprehensive experimental procedures, a summary of expected quantitative data, and visual diagrams to illustrate the synthetic workflow and reaction mechanism.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The introduction of a bromine atom at the 5-position and an amine group at the 2-position of the quinazoline scaffold can significantly influence the biological activity of the resulting compounds. This compound serves as a key intermediate for the synthesis of a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies. The following protocols outline a reliable and reproducible method for the preparation of this important synthetic intermediate.

Synthetic Workflow

The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromoanthranilic Acid

This protocol describes the bromination of anthranilic acid to produce 5-bromoanthranilic acid.[1]

Materials:

-

Anthranilic acid

-

Glacial acetic acid

-

Bromine

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid in glacial acetic acid.

-

Cool the solution in an ice bath to a temperature below 15°C.

-

While maintaining the low temperature, slowly add a solution of bromine in glacial acetic acid dropwise from a dropping funnel with vigorous stirring.

-

Continue the addition until a persistent reddish-brown color of bromine is observed.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water to remove any remaining acid and unreacted bromine.

-

The crude 5-bromoanthranilic acid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol outlines the cyclization of 5-bromoanthranilic acid with cyanamide to form this compound. This proposed method is based on established principles of quinazoline synthesis from anthranilic acid derivatives.

Materials:

-

5-Bromoanthranilic acid

-

Cyanamide

-

Anhydrous solvent (e.g., dioxane, ethanol, or N,N-dimethylformamide)

-

Acid catalyst (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, combine 5-bromoanthranilic acid and a molar excess (typically 1.5 to 2 equivalents) of cyanamide.

-

Add the anhydrous solvent to the flask to create a slurry.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

If a precipitate forms upon cooling, collect it by vacuum filtration. If not, the solvent may need to be partially or fully removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by column chromatography on silica gel.

-

Dry the purified this compound under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the key compounds in this synthesis. Please note that the yield and purity for the final product are estimates based on similar reactions reported in the literature, as a direct protocol with quantitative data was not found in the initial search.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) | Purity (%) |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 146-148 | - | >98 |

| 5-Bromoanthranilic Acid | C₇H₆BrNO₂ | 216.03 | 217-219 | 70-85 | >95 |

| This compound | C₈H₆BrN₃ | 224.06 | Not Reported | 50-70 (estimated) | >95 |

Reaction Mechanism

The proposed mechanism for the cyclization of 5-bromoanthranilic acid with cyanamide is depicted below.

References

Application Notes and Protocols for the Synthesis of 5-Bromoquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromoquinazolin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The methodology is based on established synthetic routes for analogous 2-aminoquinazoline derivatives, adapted for this specific compound.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2-aminoquinazoline scaffold, in particular, is a key pharmacophore in numerous clinically used drugs. The introduction of a bromine atom at the 5-position can significantly modulate the biological activity and pharmacokinetic properties of the molecule, making this compound a crucial intermediate for the development of novel therapeutics. This protocol outlines a practical and efficient method for its preparation from commercially available starting materials.

Core Synthesis Methodology

The synthesis of this compound is achieved through the cyclization of 2-amino-6-bromobenzonitrile with guanidine hydrochloride. This acid-catalyzed condensation reaction proceeds via the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the desired quinazoline ring system.

Experimental Protocol

Materials:

-

2-amino-6-bromobenzonitrile

-

Guanidine hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

To a solution of 2-amino-6-bromobenzonitrile (1.0 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (5 mL) in a round-bottom flask, add guanidine hydrochloride (1.5 mmol, 1.5 equiv).

-

To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-aminoquinazoline derivatives based on analogous reactions reported in the literature. Actual results for the synthesis of this compound may vary.

| Parameter | Value | Reference |

| Starting Material | 2-amino-6-bromobenzonitrile | - |

| Reagent | Guanidine hydrochloride | - |

| Product | This compound | - |

| Typical Yield | 60-80% | [1] |

| Melting Point | 140-145 °C (estimated) | [1] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.35 (s, 1H), 8.01 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 6.80 (s, 2H) | Analogous compounds |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 162.5, 155.0, 151.2, 135.8, 128.4, 126.1, 122.3, 115.9 | Analogous compounds |

| MS (ESI) m/z | [M+H]⁺ calculated for C₈H₇BrN₃: 223.98; found: 224.0 | - |

Mandatory Visualization

References

Applications of 5-Bromoquinazolin-2-amine in Cancer Research: A Framework for Investigation

Introduction: While specific research on 5-Bromoquinazolin-2-amine is not extensively documented in publicly available literature, the quinazoline scaffold to which it belongs is a cornerstone in modern oncology drug discovery. Numerous quinazoline derivatives have been successfully developed into FDA-approved anticancer agents, demonstrating the therapeutic potential of this chemical class.[1][2] This document provides a comprehensive overview of the known applications of quinazoline derivatives in cancer research, serving as a foundational guide for investigating the potential of this compound as a novel anticancer agent.

Application Notes

Quinazoline derivatives are a significant class of heterocyclic compounds that have been extensively explored for their therapeutic properties, particularly in oncology.[1][3] Their primary mechanism of action in cancer therapy often involves the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and migration.[3]

Kinase Inhibition:

A major application of quinazoline derivatives is as tyrosine kinase inhibitors (TKIs). Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline scaffold.[1][2][4] These drugs primarily target the epidermal growth factor receptor (EGFR), a key player in the development and progression of various cancers, including non-small cell lung cancer.[1][2] The quinazoline core acts as a scaffold that mimics the ATP molecule, binding to the kinase domain of the receptor and inhibiting its downstream signaling.

Beyond EGFR, research has expanded to include other kinase targets for quinazoline-based inhibitors, such as:

-

ALK (Anaplastic Lymphoma Kinase): Some quinazolinone derivatives have shown potential as ALK inhibitors, a target in certain types of lung cancer.

-

PI3K/Akt Pathway: This is a critical signaling pathway for cell survival and proliferation, and its abnormal activation is common in many cancers.[3] Quinazoline derivatives have been designed to target components of this pathway.[3]

-

FLT3 and Aurora Kinases: A multi-kinase inhibitor based on a quinazoline scaffold, BPR1K871, has demonstrated potent activity against FLT3 and AURKA/B, which are targets in acute myeloid leukemia (AML) and various solid tumors.

Induction of Apoptosis and Cell Cycle Arrest:

Quinazoline derivatives can also exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[5][6] Some compounds have been shown to activate the mitochondrial apoptotic pathway by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5] Furthermore, certain derivatives can arrest the cell cycle in the G1 or G2/M phase, thereby inhibiting tumor cell proliferation.[6][7] For example, some quinazolinone derivatives have been found to upregulate the expression of cell cycle inhibitors like p21 and p27.[7]

Tubulin Inhibition:

Another mechanism of action for some quinazoline-based compounds is the inhibition of tubulin polymerization.[5][6] Tubulin is a key component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can halt mitosis and lead to cell death.[5]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various quinazoline derivatives against different cancer cell lines, as reported in the literature. This data provides a snapshot of the potency of this class of compounds.

| Compound Class/Name | Cancer Cell Line(s) | Target(s) | IC50 Value(s) (µM) |

| Quinazoline Derivatives 21-23 | HeLa, MDA-MB231 | Not specified | 1.85 - 2.81 |

| Quinazolinone Derivative 45 | A549 (Lung Cancer) | ALK/PI3K/AKT | 0.44 |

| Quinazolinone Derivative 107 | A549 (Lung Cancer) | EGFRwt-TK | 0.01 |

| Quinazolinone-based Compound 5 | Various cell lines | PI3K/HDAC | 0.05 - 2.7 |

| BPR1K871 | MOLM-13, MV4-11 (AML) | FLT3, AURKA/B | ~0.005 |

Experimental Protocols

Below are generalized protocols for key experiments commonly used to evaluate the anticancer potential of compounds like this compound.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

2. Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the compound's effect on signaling pathways.

-

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-Akt, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with the compound.

-

Materials:

-

Treated and untreated cancer cells

-

PBS (Phosphate-buffered saline)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the test compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow Diagram

Caption: A typical workflow for evaluating a novel anticancer compound.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Bromoquinazolin-2-amine as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals.

Introduction